molecular formula C17H11F3N4S B287858 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Katalognummer B287858
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: RTYYKACGIHGLJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it is believed that the compound interacts with specific enzymes and receptors in the body, leading to the inhibition of their activity. This inhibition can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are still being studied. However, it has been shown to have significant effects on the activity of specific enzymes and receptors in the body. These effects can lead to changes in various physiological processes, including metabolism, hormone regulation, and immune response.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments include its unique chemical structure, which makes it a potential candidate for various applications. However, there are limitations to its use, including its high cost and low availability. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments using this compound.

Zukünftige Richtungen

There are several future directions for the study of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. These include further studies on its mechanism of action, its potential applications in drug discovery, material science, and environmental remediation, and the development of new synthetic methods to improve its yield and purity. Additionally, the compound's potential toxicity and environmental impact should be studied to ensure its safe use in various applications.
Conclusion:
In conclusion, 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesemethoden

The synthesis of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 1,1'-biphenyl-4-carboxylic acid with trifluoromethylthiocyanate and sodium azide. The reaction is carried out in the presence of a catalyst and solvent under specific conditions to obtain the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions.

Wissenschaftliche Forschungsanwendungen

The unique chemical structure of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine make it a promising compound for scientific research. It has been studied for its potential applications in drug discovery, material science, and environmental remediation. In drug discovery, this compound has shown promising results in inhibiting specific enzymes and receptors, which makes it a potential candidate for the treatment of various diseases. In material science, it has been studied for its potential applications in the development of new materials with unique properties. In environmental remediation, this compound has been studied for its potential applications in removing pollutants from water and soil.

Eigenschaften

Produktname

6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molekularformel

C17H11F3N4S

Molekulargewicht

360.4 g/mol

IUPAC-Name

6-(4-phenylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H11F3N4S/c18-17(19,20)15-21-22-16-24(15)23-14(10-25-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2

InChI-Schlüssel

RTYYKACGIHGLJQ-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.